N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide is a halogenated benzamide derivative characterized by a 4-bromo-substituted phenyl ring bearing a 2-chlorobenzoyl group at position 2 and a 4-butoxy-substituted benzamide moiety. This compound is structurally analogous to bioactive benzamides used in medicinal chemistry, such as kinase inhibitors or antimicrobial agents, though its specific applications remain under investigation .
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrClNO3/c1-2-3-14-30-18-11-8-16(9-12-18)24(29)27-22-13-10-17(25)15-20(22)23(28)19-6-4-5-7-21(19)26/h4-13,15H,2-3,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIATZCLTHLUKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the core benzoyl structure. The process includes:
Bromination and Chlorination: The initial step involves the bromination and chlorination of the benzoyl phenyl structure to introduce the bromo and chloro substituents.
Amidation: Finally, the compound undergoes amidation to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Electronic and Steric Effects
Crystallographic and Conformational Analysis
- X-ray studies of analogous bromo-benzamides (e.g., 4MNB) reveal two molecules per asymmetric unit with intermolecular hydrogen bonds (N–H···O), suggesting similar packing for the target compound. However, the bulkier butoxy chain may disrupt crystal symmetry, leading to altered melting points or solubility profiles .
- SHELX software () has been pivotal in resolving such structures, highlighting the importance of computational tools in comparing conformational stability .
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 389.73 g/mol
- Appearance: Solid at room temperature
- Solubility: Soluble in organic solvents like DMSO and ethanol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, particularly influencing the 5-HT (serotonin) pathways, which are crucial in mood regulation and anxiety disorders .
- Inhibition of Tumor Growth : Some derivatives of similar compounds have been investigated for their antitumor properties, indicating that this compound could exhibit cytotoxic effects against certain cancer cell lines .
- Anti-inflammatory Effects : Research has shown that compounds with similar functional groups can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Activity : A study conducted on derivatives of benzamide compounds demonstrated significant inhibition of tumor growth in vitro. This compound showed promise in reducing cell viability in breast cancer cell lines by inducing apoptosis .
- Neuropharmacological Effects : Research indicated that compounds similar to this compound could enhance serotonin receptor activity, leading to improved outcomes in models of depression and anxiety disorders .
- Inflammation Studies : In vivo studies have shown that the compound can reduce inflammation markers in animal models, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
